Intramolecular π–π Stacking vs. Dibromo Analog
The defining structural feature of the target compound is a 'U' shape that brings the two phenyl rings into a face-to-face orientation via an intramolecular π–π interaction. This geometry is nearly identical to its dibromo analog, but the specific metrics allow for fine-tuning of crystal packing. The centroid-to-centroid distance for the dichloro compound is 3.940 Å, while the dibromo analog shows a shorter distance of 3.898 Å [1]. Perpendicular interplanar distances reveal a nuanced offset: the distance from the neophyl phenyl centroid to the plane of the Sn-phenyl ring is 3.368 Å for the dichloro compound, compared to 3.416 Å for the dibromo compound, and the corresponding reverse distances are 3.757 Å for the dichloro and 3.713 Å for the dibromo [1]. The dihedral angle between the two interacting phenyl planes is 14.0° for the dichloro compound, compared to 11.1° for the dibromo analog [1].
| Evidence Dimension | Intramolecular π–π interaction geometry (centroid distance, perpendicular displacements, dihedral angle) |
|---|---|
| Target Compound Data | Cg1–Cg2: 3.940 Å; Perp. Cg1→plane2: 3.368 Å; Perp. Cg2→plane1: 3.757 Å; Dihedral angle: 14.0° |
| Comparator Or Baseline | Dibromo(2-methyl-2-phenylpropyl)phenylstannane: Cg1–Cg2: 3.898 Å; Perp. Cg1→plane2: 3.416 Å; Perp. Cg2→plane1: 3.713 Å; Dihedral angle: 11.1° |
| Quantified Difference | Centroid distance is 0.042 Å longer in the dichloro compound, with a 2.9° wider dihedral angle, indicating a slightly weaker or differently oriented intramolecular interaction compared to the dibromo analog. |
| Conditions | Single-crystal X-ray diffraction data collected at 120 K; space group P21. |
Why This Matters
The subtle geometric differences between the dichloro and dibromo versions directly affect the strength and directionality of intermolecular C–H···π interactions that dominate crystal packing, enabling a researcher to select the halide that best suits the desired lattice architecture for a given application.
- [1] Bomfim, J. A. S., Filgueiras, C. A. L., Howie, R. A., Skakle, J. M. S. & Wardell, J. L. (2003). Acta Cryst. C59, m526-m529. Isomorphous dichloro- and dibromo(2-methyl-2-phenylpropyl)phenylstannane, both displaying the same intramolecular π–π interaction at 120 K. View Source
